(1R,2R)-N-(furan-2-ylmethyl)-2-hydroxy-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxamide
Description
(2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a furan ring, a morpholine ring, and a spiro[indene-piperidine] core. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
(1R,2R)-N-(furan-2-ylmethyl)-2-hydroxy-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-21-20(25-11-14-29-15-12-25)18-5-1-2-6-19(18)23(21)7-9-26(10-8-23)22(28)24-16-17-4-3-13-30-17/h1-6,13,20-21,27H,7-12,14-16H2,(H,24,28)/t20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMTGOMAKEGJA-RTWAWAEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4CCOCC4)O)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spiro[indene-piperidine] core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the furan ring: This step involves the alkylation of the spiro[indene-piperidine] intermediate with a furan-containing reagent, such as furylmethyl chloride, in the presence of a base like potassium carbonate.
Morpholine ring incorporation: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of carboxylic acid and amine
Scientific Research Applications
(2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and morpholine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3-oxanyl]urea
- 2-(4-FLUOROPHENYL)-5-((2-FURYLMETHYL)AMINO)-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
(2R*,3R*)-N-(2-furylmethyl)-2-hydroxy-3-(4-morpholinyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidine]-1’-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other compounds with similar functional groups but different core structures. Additionally, the presence of both a furan ring and a morpholine ring in the same molecule is relatively rare, contributing to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
